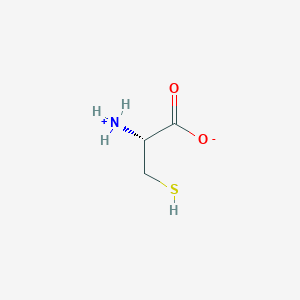

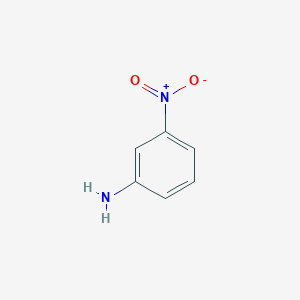

(2R)-2-ammonio-3-mercaptopropanoate

説明

(2R)-2-ammonio-3-mercaptopropanoate (2R-AMP) is an organic compound that has a variety of applications in the scientific and medical fields. It is a thiol derivative of propionic acid and has a molecular weight of 122.16 g/mol. 2R-AMP is an important intermediate in the synthesis of other compounds and has been studied extensively in recent years.

科学的研究の応用

Pharmaceutical Industry

Cysteine: is integral in the pharmaceutical industry due to its ability to stabilize protein structures and facilitate the formation of disulfide bridges. It’s used in the production of active pharmaceutical ingredients (APIs) and as an excipient in various drug formulations. The sulfhydryl group of cysteine can also act as a nucleophile in biochemical reactions, which is essential in the detoxification processes and in the synthesis of metabolic intermediates .

Food Technology

In food technology, cysteine is utilized as a dough conditioner in bread-making, improving the texture and volume of the bread. It’s also used as a flavor enhancer due to its ability to react with sugars and create Maillard reaction products, which contribute to the flavor profile of cooked foods. Additionally, cysteine can act as an antioxidant, helping to preserve the color and flavor of food products .

Cosmetic Applications

Cysteine finds applications in the cosmetic industry, particularly in hair care products. Its ability to break disulfide bonds in hair’s keratin makes it a key ingredient in hair straightening and conditioning treatments. It’s also used in skincare products for its antioxidant properties, which can help protect the skin from oxidative damage .

Animal Feed

As an essential component of animal nutrition, cysteine is added to animal feed to ensure adequate sulfur amino acid intake, which is vital for the growth and maintenance of feather, wool, and connective tissue in animals. It also plays a role in metabolism and antioxidant defense systems in livestock .

Biotechnological Production

The fermentative production of L-cysteine using microorganisms is a growing field of research. Due to environmental and safety concerns associated with extracting cysteine from animal sources, biotechnological methods using bacteria such as Escherichia coli are being developed. These methods focus on metabolic engineering strategies to increase cysteine yield and reduce toxicity .

Medical Research

In medical research, cysteine is studied for its role in various physiological processes. It’s a precursor to the antioxidant glutathione and is involved in the regulation of metabolic pathways. Research into cysteine metabolism can lead to a better understanding of diseases related to oxidative stress and may provide insights into potential therapeutic targets .

作用機序

Target of Action

Cysteine, also known as (2R)-2-ammonio-3-mercaptopropanoate, primarily targets the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

Cysteine interacts with its primary target, IL-2R, through a dynamic interplay. This interaction results in a cascade of events that lead to the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .

Biochemical Pathways

The interaction of cysteine with IL-2R affects several biochemical pathways. For instance, the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of cysteine are crucial for its bioavailability and therapeutic effectiveness. It is generally recognized that these properties should be evaluated as early as possible in the drug development process .

Result of Action

The molecular and cellular effects of cysteine’s action are primarily seen in the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

特性

IUPAC Name |

(2R)-2-azaniumyl-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3 | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

277 mg/mL at 25 °C | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2R)-2-ammonio-3-mercaptopropanoate | |

CAS RN |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)